2-{2-[(3-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-{2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-methoxyphenol with formaldehyde to form 3-methoxyphenoxymethanol. This intermediate is then reacted with o-phenylenediamine to form the benzimidazole core. The final step involves the acylation of the benzimidazole with N-phenyl-N-(propan-2-yl)acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities.
Uniqueness
2-{2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group and acetamide moiety differentiate it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
Molecular Formula |
C26H27N3O3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[2-[(3-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H27N3O3/c1-19(2)29(20-10-5-4-6-11-20)26(30)17-28-24-15-8-7-14-23(24)27-25(28)18-32-22-13-9-12-21(16-22)31-3/h4-16,19H,17-18H2,1-3H3 |
InChI Key |
CABKQZLZVCEUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)OC |
Origin of Product |
United States |
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